(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of our compound is C~10~H~17~N~3~ . The molecular weight is approximately 179.26 g/mol . The SMILES notation reveals its structural arrangement: C1CC(CC1)CCN2CCN=C2 . Further characterization using techniques like NMR spectroscopy and X-ray crystallography would provide insights into its three-dimensional arrangement.
Scientific Research Applications
Synthesis and Structural Characterization
Novel pyrazole carboxamide derivatives, including compounds structurally related to "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone," have been synthesized and characterized, highlighting the versatility of pyrazole derivatives in chemical synthesis. The structural confirmation of these compounds was achieved through IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis, emphasizing their potential in medicinal chemistry and drug design (Hong-Shui Lv et al., 2013).
Potential as Receptor Antagonists
Some pyrazole derivatives have been identified as σ1 receptor (σ1R) antagonists, showcasing their application in pain management. These compounds, including EST64454, exhibit high aqueous solubility and permeability, suggesting their potential as clinical candidates for treating pain. The development of these compounds involves a straightforward synthesis, ensuring their suitability for production scale (J. Díaz et al., 2020).
Antimicrobial Properties
Pyrazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds were tested against various pathogens, demonstrating their potential as therapeutic agents in treating infections. The synthesis of these derivatives involves novel approaches, contributing to the development of new antimicrobial agents with potentially improved efficacy and safety profiles (P. Sanjeeva et al., 2022).
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(2,3)18-7-5-17(6-8-18)19(25)23-14-11-22(12-15-23)13-16-24-10-4-9-21-24/h4-10H,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWAUQIRVCZTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.